molecular formula C20H18N2O4S B2838973 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide CAS No. 1788541-94-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide

Cat. No. B2838973
CAS RN: 1788541-94-5
M. Wt: 382.43
InChI Key: HGUPDKCXVXGYIY-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a valuable starting material for the synthesis of bioactive compounds . It has been used in the synthesis of various compounds with a wide range of biological and therapeutic properties .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Claisen-Schmidt reaction and Pd-catalyzed C-N cross-coupling . The Claisen-Schmidt reaction is used to prepare chalcones, which are then reacted with phenyl hydrazine in the presence of absolute alcohol to form pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Claisen-Schmidt reaction and Pd-catalyzed C-N cross-coupling . These reactions are used to form chalcones and pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap, molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors, and first-order hyperpolarizability have been calculated using density functional theory .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the death of cancer cells.

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Additionally, this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of similar compounds may be effective for enhancing root growth and crop production .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-20(24,14-7-8-16-17(9-14)26-12-25-16)11-21-18(23)15-10-27-19(22-15)13-5-3-2-4-6-13/h2-10,24H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUPDKCXVXGYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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